Welcome to the BenchChem Online Store!
molecular formula C7H14O3 B1339169 6-Methoxyhexanoic acid CAS No. 41639-61-6

6-Methoxyhexanoic acid

Cat. No. B1339169
M. Wt: 146.18 g/mol
InChI Key: WUZBGMQIKXKYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05591887

Procedure details

6-Methoxy-hexanol (8.16 g) was oxidized with Jones reagent (2.67-M, 53 ml) in acetone (100 ml) at -10 ° C. to give 6.17 g of 6-methoxy-caproic acid.
Quantity
8.16 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9].CC(C)=[O:12].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([OH:12])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
8.16 g
Type
reactant
Smiles
COCCCCCCO
Step Two
Name
Jones reagent
Quantity
53 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.